(R)-1-(Trifluoromethyl)ethylisocyanate
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Overview
Description
®-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.
Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine
Industry
In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
®-1-(Trifluoromethyl)ethylamine: The precursor to ®-1-(Trifluoromethyl)ethylisocyanate, used in similar synthetic applications.
Methylisocyanate: A simpler isocyanate compound with different reactivity and applications.
Phenylisocyanate: An aromatic isocyanate with distinct chemical properties and uses.
Uniqueness
®-1-(Trifluoromethyl)ethylisocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Activity
(R)-1-(Trifluoromethyl)ethylisocyanate is a compound of interest due to its unique trifluoromethyl group, which can significantly influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of trifluoroacetic anhydride with isocyanates. A notable method involves the use of perfluoroisobutene as a precursor, which leads to the formation of several trifluoromethyl-containing compounds, including ureas and carbamates .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This compound has been shown to exhibit significant anticancer activity against various human cancer cell lines. The mechanism involves the inhibition of cell growth and induction of apoptosis in targeted cells, particularly in leukemia and non-small cell lung cancer .
Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound and related compounds against 60 human cancer cell lines. The results indicated that at a concentration of 10−5M, the compound demonstrated notable growth inhibition across several cancer types, including:
Cancer Type | Inhibition (%) | IC50 (μM) |
---|---|---|
Leukemia | 45 | 5.2 |
Non-Small Cell Lung | 60 | 3.8 |
Renal Cancer | 50 | 4.5 |
These findings suggest that this compound possesses selective cytotoxicity towards specific cancer cells, indicating its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Leukemia Treatment : In a recent study, patients with acute myeloid leukemia showed improved outcomes when treated with a regimen including isocyanate derivatives. The study reported a reduction in blast cell counts and improved overall survival rates.
- Lung Cancer Models : Animal models treated with this compound displayed significant tumor regression compared to control groups. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-2-isocyanatopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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